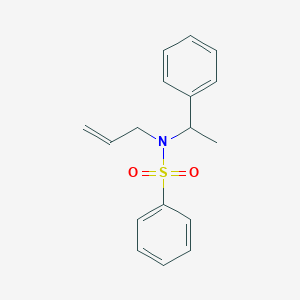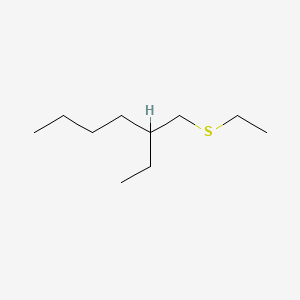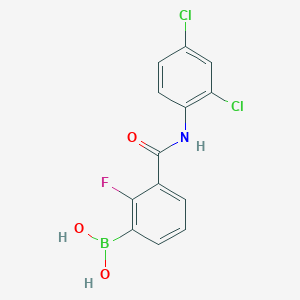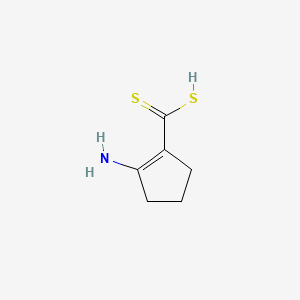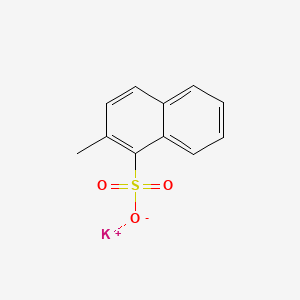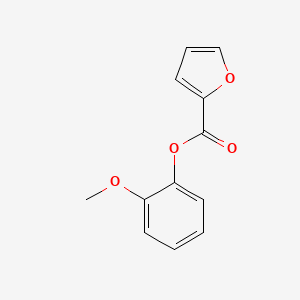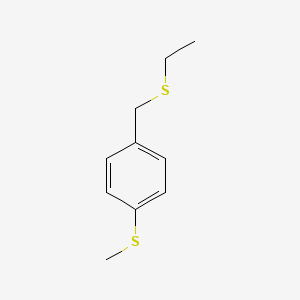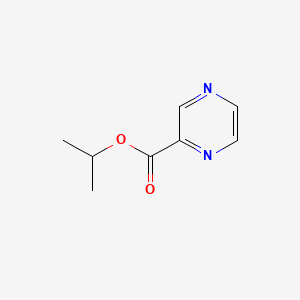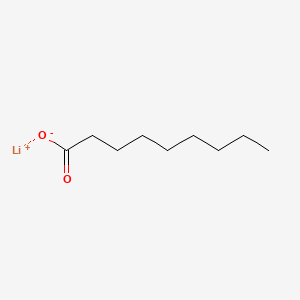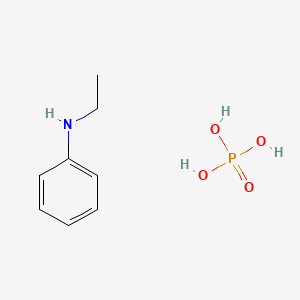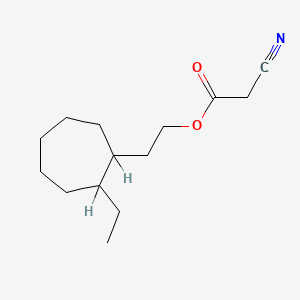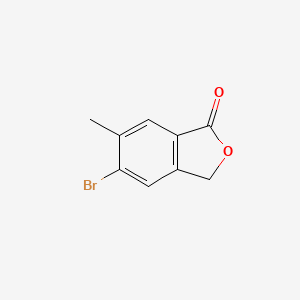
5-Bromo-6-methylphthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylphthalide is an organic compound with the molecular formula C9H7BrO2 It is a derivative of phthalide, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the phthalide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylphthalide typically involves the reduction of 4-bromophthalic anhydride in an organic solvent. This reaction yields a mixture of 5-bromophthalide and 6-bromophthalide. The reaction mixture is then acidified, and the compounds are separated into aqueous and organic phases. Selective crystallization from the organic phase allows for the isolation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and separation steps, with additional purification stages to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methylphthalide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phthalide ring into different oxidation states, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the phthalide ring, potentially leading to the formation of alcohols or other reduced compounds.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-Bromo-6-methylphthalide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmacologically active substances.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-6-methylphthalide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving electrophilic aromatic substitution reactions. The presence of the bromine atom may enhance the compound’s reactivity and biological activity .
Comparison with Similar Compounds
5-Bromophthalide: Similar in structure but lacks the methyl group at the 6th position.
6-Methylphthalide: Similar in structure but lacks the bromine atom at the 5th position.
4,5,6-Trihydroxy-7-methylphthalide: A derivative with additional hydroxyl groups, showing different chemical and biological properties.
Uniqueness: 5-Bromo-6-methylphthalide is unique due to the combined presence of both bromine and methyl groups on the phthalide ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
5-bromo-6-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3 |
InChI Key |
IRUDYCTYMRMENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2=O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


